2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
CAS No.: 1105208-19-2
Cat. No.: VC11974264
Molecular Formula: C19H20FN5O2S
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105208-19-2 |
|---|---|
| Molecular Formula | C19H20FN5O2S |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C19H20FN5O2S/c1-3-25-10-4-5-15(18(25)27)17-22-23-19(24(17)2)28-12-16(26)21-11-13-6-8-14(20)9-7-13/h4-10H,3,11-12H2,1-2H3,(H,21,26) |
| Standard InChI Key | USJPVNBYFAJRQW-UHFFFAOYSA-N |
| SMILES | CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NCC3=CC=C(C=C3)F |
| Canonical SMILES | CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NCC3=CC=C(C=C3)F |
Introduction
The compound 2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule that incorporates several functional groups, including a triazole ring, a pyridine ring, and a sulfanyl linkage. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and unique structural features.
Synthesis
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring and the incorporation of the sulfanyl group. A common approach might involve the use of a Ugi-type multicomponent condensation or similar reactions that facilitate the assembly of complex heterocyclic structures.
Biological Activity
While specific biological activity data for this compound are not available, compounds with similar structures often exhibit potential as enzyme inhibitors or modulators of biological pathways. For instance, related triazole derivatives have shown activity in modulating lipid metabolism and affecting gene expression related to fatty acid oxidation.
Research Findings
| Compound Feature | Description |
|---|---|
| Triazole Ring | Provides a versatile scaffold for biological activity. |
| Pyridine Ring | Contributes to the compound's stability and interaction with biological targets. |
| Sulfanyl Linkage | Enhances the compound's ability to participate in biochemical reactions. |
| Fluorophenyl Group | May influence the compound's pharmacokinetics and bioavailability. |
Potential Applications
Given its structural complexity and potential biological activity, this compound could be explored for various applications, including:
-
Pharmaceutical Development: As a candidate for modulating specific biological pathways.
-
Chemical Synthesis: As a building block for more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume